molecular formula C12H12BrN3O3S2 B2554898 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1351620-50-2

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No. B2554898
CAS RN: 1351620-50-2
M. Wt: 390.27
InChI Key: GJWLDYGFGHLAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H12BrN3O3S2 and its molecular weight is 390.27. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antibacterial Activities

One key area of application is in the development of antifungal and antibacterial agents. Sulfone compounds containing 1,3,4-oxadiazole moieties have been synthesized and shown to exhibit good antifungal activities against plant pathogenic fungi, with some compounds showing superiority over commercial fungicides like hymexazol. These compounds, including derivatives like 5d, 5e, 5f, and 5i, demonstrated prominent activity against B. cinerea, indicating their potential as lead compounds for agrochemical development (Xu et al., 2011). Moreover, sulfone derivatives containing the 1,3,4-oxadiazole moiety have shown promising in vitro antibacterial bioactivities against tobacco bacterial wilt, suggesting their use in developing potential bactericides for plants (Xu et al., 2012).

Antimicrobial and Enzyme Inhibition Potentials

These compounds have also been explored for their antimicrobial activities and enzyme inhibition potentials. For instance, a series of N-substituted derivatives were synthesized and evaluated for antibacterial and anti-enzymatic potentials, supporting their use in drug discovery efforts against various bacterial strains and enzymes (Nafeesa et al., 2017).

Anticancer and Antituberculosis Activities

Furthermore, the exploration of these derivatives for the treatment of Alzheimer’s disease and their anti-proliferative activities in vitro indicates their potential as drug candidates. Synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide evaluated new drug candidates for Alzheimer’s disease, showcasing the broad therapeutic potential of these compounds (Rehman et al., 2018).

properties

IUPAC Name

5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S2/c13-9-3-4-10(20-9)21(17,18)16-5-8(6-16)12-14-11(15-19-12)7-1-2-7/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWLDYGFGHLAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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